molecular formula C17H18ClN3O4S B2662378 5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034294-37-4

5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2662378
CAS No.: 2034294-37-4
M. Wt: 395.86
InChI Key: OYDZQCVXHUSPAS-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is an organic compound often studied for its potential applications in various fields such as medicinal chemistry and pharmacology. It comprises a sulfonamide moiety, a methoxy group, and a complex pyrrolopyridinyl ethyl side chain, contributing to its intricate molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic reactions. Common starting materials might include 5-chloro-2-methoxybenzenesulfonyl chloride and 2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine. The synthesis generally involves nucleophilic substitution reactions and coupling reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using automated reactors to ensure precision and efficiency. Parameters like temperature, pressure, and pH are meticulously controlled to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Undergoes oxidation, often leading to the formation of sulfone derivatives.

  • Reduction: : Can be reduced to amines and hydroxyl derivatives.

  • Substitution: : Participates in nucleophilic substitution, forming various substituted derivatives.

Common Reagents and Conditions Used

  • Oxidation: Oxidizing agents like potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride.

  • Substitution: Common nucleophiles used include amines and alcohols.

Major Products Formed

Products range from simple amine derivatives to more complex sulfone and substituted aryl compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is explored for:

  • Chemistry: : As a reagent in organic synthesis for producing various derivatives.

  • Biology: : Potential use as a biochemical probe to study enzyme interactions.

  • Medicine: : Investigated for its potential as a therapeutic agent due to its biological activity.

  • Industry: : Employed in material science for producing polymers and other complex materials.

Mechanism of Action

The compound exhibits its effects primarily by interacting with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety typically plays a crucial role in binding to active sites, disrupting normal biological processes.

Comparison with Similar Compounds

When compared to compounds like N-(2-chloro-4-methoxyphenyl)pyrrolidin-3-amine or 5-chloro-2-methoxybenzenesulfonamide, 5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide stands out due to its unique pyrrolo[2,3-c]pyridinyl ethyl side chain, which imparts distinctive biological activities and reactivity patterns.

Similar Compounds

  • 5-chloro-2-methoxybenzenesulfonamide

  • N-(2-chloro-4-methoxyphenyl)pyrrolidin-3-amine

  • 2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-20-8-5-12-6-9-21(17(22)16(12)20)10-7-19-26(23,24)15-11-13(18)3-4-14(15)25-2/h3-6,8-9,11,19H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDZQCVXHUSPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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